molecular formula C11H19NO3 B13277671 Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate

Cat. No.: B13277671
M. Wt: 213.27 g/mol
InChI Key: HPQGOLIUAWXMME-UHFFFAOYSA-N
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Description

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxane, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with oxane derivatives under specific conditions. One common method involves the esterification of 4-(oxan-3-yl)pyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate: A similar compound with a different position of the oxane ring.

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with aryl or pyridyl substituents on the pyrrolidine ring.

Uniqueness

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-11(13)10-6-12-5-9(10)8-3-2-4-15-7-8/h8-10,12H,2-7H2,1H3

InChI Key

HPQGOLIUAWXMME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2CCCOC2

Origin of Product

United States

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